molecular formula C11H10ClNO2 B044214 4-Chloro-6,7-dimethoxyquinoline CAS No. 35654-56-9

4-Chloro-6,7-dimethoxyquinoline

Cat. No. B044214
CAS RN: 35654-56-9
M. Wt: 223.65 g/mol
InChI Key: WRVHQEYBCDPZEU-UHFFFAOYSA-N
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Patent
US08877776B2

Procedure details

A reactor was charged sequentially with 6,7-dimethoxy-quinoline-4-ol (1 L, 10.0 kg) and acetonitrile (64.0 L). The resulting mixture was heated to approximately 65° C. and phosphorus oxychloride (POCl3, 50.0 kg) was added. After the addition of POCl3, the temperature of the reaction mixture was raised to approximately 80° C. The reaction was deemed complete (approximately 9.0 hours) when <2% of the starting material remained (in process high-performance liquid chromatography [HPLC] analysis). The reaction mixture was cooled to approximately 10° C. and then quenched into a chilled solution of dichloromethane (DCM, 238.0 kg), 30% NH4OH (135.0 kg), and ice (440.0 kg). The resulting mixture was warmed to approximately 14° C., and phases were separated. The organic phase was washed with water (40.0 kg) and concentrated by vacuum distillation with the removal of solvent (approximately 190.0 kg). Methyl-t-butyl ether (MTBE, 50.0 kg) was added to the batch, and the mixture was cooled to approximately 10° C., during which time the product crystallized out. The solids were recovered by centrifugation, washed with n-heptane (20.0 kg), and dried at approximately 40° C. to afford the title compound (8.0 kg).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
64 L
Type
solvent
Reaction Step One
Quantity
50 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2O.P(Cl)(Cl)([Cl:18])=O>C(#N)C>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)O
Name
Quantity
64 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
50 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was raised to approximately 80° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to approximately 10° C.
CUSTOM
Type
CUSTOM
Details
quenched into a chilled solution of dichloromethane (DCM, 238.0 kg), 30% NH4OH (135.0 kg), and ice (440.0 kg)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to approximately 14° C.
CUSTOM
Type
CUSTOM
Details
phases were separated
WASH
Type
WASH
Details
The organic phase was washed with water (40.0 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by vacuum distillation with the removal of solvent (approximately 190.0 kg)
ADDITION
Type
ADDITION
Details
Methyl-t-butyl ether (MTBE, 50.0 kg) was added to the batch
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to approximately 10° C., during which time the product
CUSTOM
Type
CUSTOM
Details
crystallized out
CUSTOM
Type
CUSTOM
Details
The solids were recovered by centrifugation
WASH
Type
WASH
Details
washed with n-heptane (20.0 kg)
CUSTOM
Type
CUSTOM
Details
dried at approximately 40° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 kg
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.